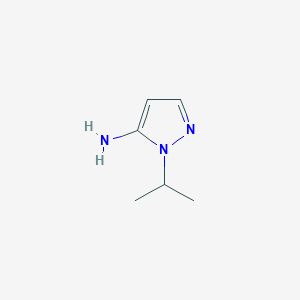

1-isopropyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRQLLLOCPXPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360211 | |

| Record name | 1-isopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-16-1 | |

| Record name | 1-isopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Privileged Scaffold

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1)

This compound is a substituted aminopyrazole that serves as a crucial building block in modern medicinal chemistry and materials science. The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold".[1] This designation is earned by its frequent appearance in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

The specific structure of this compound, featuring an isopropyl group at the N1 position and an amine at the C5 position, offers a unique combination of steric and electronic properties. The amino group provides a key site for hydrogen bonding and further chemical modification, while the isopropyl group influences solubility and metabolic stability. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, grounded in authoritative data for the discerning researcher.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

Core Data

| Property | Value | Source(s) |

| CAS Number | 3524-16-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₁N₃ | [3][4] |

| Molecular Weight | 125.17 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - 98% | [3][4][6] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Structural Identifiers

-

SMILES: NC1=CC=NN1C(C)C[5]

-

InChI: 1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3

-

InChI Key: AHRQLLLOCPXPCS-UHFFFAOYSA-N

Spectral Data

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers to confirm structural integrity and purity.[5] These data are essential for lot-specific validation in research and development settings.

Synthesis and Reactivity

General Synthesis of Aminopyrazoles

While specific manufacturing routes for this compound are proprietary, the synthesis of the aminopyrazole core is a well-established chemical transformation. A prevalent and efficient method involves the condensation reaction between a β-ketonitrile and a substituted hydrazine.

The underlying mechanism involves the initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic pyrazole ring. The choice of isopropylhydrazine in this reaction would lead to the N1-isopropyl substitution pattern.

Caption: General workflow for aminopyrazole synthesis.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the C5-amino group. This group readily participates in a variety of essential chemical transformations, making it a versatile intermediate for building molecular complexity. Key reactions include:

-

Acylation: Formation of amides via reaction with acyl chlorides or carboxylic acids.

-

Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

-

Alkylation: N-alkylation reactions.

-

Buchwald-Hartwig or Ullmann Coupling: Formation of C-N bonds to introduce aryl or heteroaryl substituents.

These reactions are fundamental to structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the molecule to optimize biological activity and pharmacokinetic properties.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[9] Derivatives are known to target a wide array of proteins, particularly kinases, making them invaluable in oncology and inflammation research.[2][9]

This compound is explicitly utilized as a key intermediate for proteomics research and the synthesis of more complex bioactive molecules.[3] Its structure is ideal for creating libraries of compounds for high-throughput screening. The amino group serves as a chemical handle for diversification, while the N1-isopropyl group can occupy hydrophobic pockets in target proteins, enhancing binding affinity.

Caption: Role as a scaffold in a typical drug discovery pipeline.

Safety, Handling, and Toxicology

Due to its potential toxicity, this compound must be handled with appropriate precautions by trained personnel. It is classified as a Dangerous Good for transport.[3]

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. | |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Note: Related aminopyrazole compounds may carry additional hazards such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11][12] Assume these are potential risks and handle accordingly.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Handle with impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated, a dust respirator should be worn.

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as specified (2-8°C).[5] Keep in a dark place under an inert atmosphere.[5]

-

Disposal: Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not allow the material to enter drains or water courses.[12]

Representative Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the acylation of this compound, a common step in creating derivatives for SAR studies.

Objective: To synthesize N-(1-isopropyl-1H-pyrazol-5-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add the base (e.g., Triethylamine, 1.5 eq) dropwise while stirring. Causality: The base is required to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Once complete, quench the reaction by slowly adding water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine. Causality: The aqueous washes remove water-soluble impurities, unreacted reagents, and the salt byproduct.

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using an appropriate solvent system like hexane/ethyl acetate) or recrystallization to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.

References

- AB217071 | CAS 3524-16-1 – abcr Gute Chemie. (URL: [Link])

- This compound (1 x 250 mg) - Reagentia. (URL: [Link])

- This compound suppliers USA - USA Chemical. (URL: [Link])

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles - Synlett. (URL: [Link])

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH National Library of Medicine. (URL: [Link])

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry. (URL: [Link])

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

- Optimization of the reaction conditions - ResearchG

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. 3524-16-1|this compound|BLD Pharm [bldpharm.com]

- 6. AB217071 | CAS 3524-16-1 – abcr Gute Chemie [abcr.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-5-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-isopropyl-1H-pyrazol-5-amine, a substituted pyrazole, represents a key building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, and the presence of the amino and isopropyl groups on this scaffold provides versatile handles for molecular elaboration, enabling the exploration of diverse chemical space in drug discovery programs. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside a detailed examination of its synthesis and characterization. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of this compound.

General Properties

| Property | Value | Source(s) |

| CAS Number | 3524-16-1 | [1][2] |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Physical State | Colorless liquid with a strong odor or solid | [3] |

| Purity (typical) | ≥95% | [2] |

| Storage | 2-8 °C, inert atmosphere |

Note on Physical State: There are conflicting reports regarding the physical state of this compound at room temperature. Some suppliers describe it as a colorless liquid with a strong odor, while related compounds are often solids[3]. This discrepancy may be due to polymorphism or the presence of impurities. Researchers should handle the compound with the expectation that it could be either a liquid or a low-melting solid.

Predicted and Experimental Data

| Property | Predicted/Comparative Value | Notes |

| Melting Point | Not available | Data for the related 1-isopropyl-3-methyl-1H-pyrazol-5-amine is available, but not for the title compound. |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Favorable solubility characteristics are suggested for related compounds. | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. |

| pKa | Not available | The amino group is expected to be basic. The pKa of the conjugate acid is likely to be in the range of 4-6, typical for aminopyrazoles. |

| LogP | 0.7 (for the isomeric 1-propyl-1H-pyrazol-5-amine) | [4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods for pyrazole ring formation. A representative synthetic approach is outlined below, based on the synthesis of a structurally analogous compound[5].

Representative Synthesis

The synthesis involves the condensation of a β-ketonitrile with a substituted hydrazine, a common and efficient method for constructing the pyrazole core.

Sources

Topic: Elucidation and Confirmation of the Molecular Structure of 1-isopropyl-1H-pyrazol-5-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Pyrazole derivatives, in particular, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive, multi-technique strategy for the structural elucidation and confirmation of 1-isopropyl-1H-pyrazol-5-amine (C₆H₁₁N₃, MW: 125.17 g/mol ).[3] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is emphasized, creating a self-validating workflow. For absolute confirmation, we will discuss the roles of X-ray Crystallography and computational chemistry. This document is intended as a practical guide for researchers, providing not only the theoretical basis but also detailed, field-tested protocols.

The Analytical Challenge: Beyond the Molecular Formula

The synthesis of N-substituted pyrazoles can often yield isomeric mixtures. For the target molecule, this compound, a key analytical challenge is to definitively confirm the substitution pattern and distinguish it from potential isomers, such as 1-isopropyl-1H-pyrazol-3-amine or 3-isopropyl-1H-pyrazol-5-amine. The inherent tautomerism of pyrazole systems can further complicate analysis, making a robust, multi-faceted approach essential for regulatory and research integrity.[4][5]

Our elucidation strategy is therefore designed as a logical, tiered approach where each step provides complementary information, building an unshakeable structural hypothesis.

Caption: Overall workflow for the structural elucidation of this compound.

Core Directive: A Symphony of Spectroscopy

No single technique can provide the complete structural picture. Our approach relies on the synergy between NMR, MS, and FTIR, each providing a unique and essential piece of the puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

The first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task, providing a mass measurement with high accuracy.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Verification: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for C₆H₁₂N₃⁺. The deviation should be less than 5 ppm.

Data Interpretation: The expected molecular ion peak [M+H]⁺ for C₆H₁₁N₃ is at m/z 126.1026. Observing this peak with high mass accuracy confirms the elemental composition. Further fragmentation analysis (MS/MS) can reveal structural motifs. Pyrazole rings are known to undergo characteristic fragmentation, often involving the loss of HCN or N₂.[6][7] The isopropyl group may be lost as a propylene radical.

| Fragment | Theoretical m/z (for C₆H₁₁N₃) | Expected Observation | Significance |

| [M+H]⁺ | 126.1026 | 126.1026 ± 0.0006 | Confirms Molecular Formula |

| [M-CH₃]⁺ | 110.0815 | ~110 | Loss of methyl from isopropyl |

| [M-C₃H₆]⁺ | 84.0556 | ~84 | Loss of propylene from isopropyl |

| [M-HCN]⁺ | 98.0920 | ~98 | Characteristic pyrazole ring cleavage |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of key functional groups. It is a crucial, low-cost check to ensure the expected chemical architecture is present before proceeding to more complex analyses.

Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

Expected Vibrational Bands: The FTIR spectrum provides a characteristic fingerprint. For this compound, the key absorptions are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400-3200 (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | [8][9] |

| 2975-2870 | C-H Aliphatic Stretch | Isopropyl Group | [8] |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | [10] |

| 1590-1450 | C=N and C=C Ring Stretch | Pyrazole Ring | [10][11] |

| ~1290 | C-N Stretch | Pyrazole Ring | [11] |

The presence of a doublet in the N-H stretch region is highly indicative of a primary amine (-NH₂), immediately supporting the "-amine" portion of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12][13]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.[12]

1D NMR: Proton and Carbon Inventory

The ¹H and ¹³C spectra provide the number and type of proton and carbon environments.

Predicted ¹H NMR Data (in CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| δ ~ 7.3 | Doublet | 1H | H4 (pyrazole) | |

| δ ~ 5.6 | Doublet | 1H | H3 (pyrazole) | |

| δ ~ 4.4 | Septet | 1H | CH (isopropyl) | |

| δ ~ 3.5 | Broad Singlet | 2H | NH₂ | |

| δ ~ 1.4 | Doublet | 6H | 2 x CH₃ (isopropyl) |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| δ ~ 150 | C5 (bearing NH₂) |

| δ ~ 135 | C3 |

| δ ~ 95 | C4 |

| δ ~ 50 | CH (isopropyl) |

| δ ~ 22 | 2 x CH₃ (isopropyl) |

| (Note: Chemical shifts are estimations based on known data for pyrazole derivatives and may vary with solvent and concentration)[12][14][15] |

2D NMR: Connecting the Dots

While 1D NMR suggests the pieces are present, 2D NMR proves how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this specific structural puzzle.

Caption: Key HMBC correlations confirming the N1-isopropyl substitution pattern.

Key HMBC Correlations for Structural Confirmation:

-

Isopropyl CH to Pyrazole C5 and C3: The most critical correlation is from the isopropyl methine proton (CH, ~4.4 ppm) to the two adjacent carbons on the pyrazole ring, C5 and C3. This three-bond correlation (³JCH) unequivocally proves that the isopropyl group is attached to the N1 nitrogen, not a carbon atom.

-

Isopropyl CH₃ to Isopropyl CH: A two-bond correlation (²JCH) will be seen between the methyl protons (~1.4 ppm) and the methine carbon (~50 ppm) of the isopropyl group, confirming the isopropyl unit itself.

-

Pyrazole H3 to C5 and C4: The proton at the C3 position (~5.6 ppm) will show correlations to C5 and C4, establishing the connectivity within the pyrazole ring.

-

Pyrazole H4 to C5 and C3: Similarly, the H4 proton (~7.3 ppm) will correlate to C5 and C3, providing redundant confirmation of the ring structure.

The combination of these correlations allows for the complete and unambiguous assignment of the this compound structure, ruling out all other isomers.

Absolute Confirmation: Crystallography and Computation

While the spectroscopic data provides overwhelming evidence for the structure in solution, X-ray crystallography offers irrefutable proof of the molecular structure in the solid state.

Single-Crystal X-ray Crystallography

This technique provides the absolute spatial arrangement of atoms, bond lengths, and bond angles, serving as the "gold standard" for structural confirmation.[16][17]

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[18]

-

Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final electron density map and atomic coordinates.[19]

The resulting crystal structure will definitively show the connectivity of the isopropyl group to the N1 position of the pyrazole ring and the amine group at the C5 position.

Computational Chemistry

Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts. Comparing the calculated shifts with the experimental data provides another layer of validation for the proposed structure.[20][21][22]

Protocol: DFT Calculation for NMR Correlation

-

Structure Optimization: Perform a geometry optimization of the this compound structure using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[22][23]

-

NMR Calculation: Use the GIAO (Gauge-Invariant Atomic Orbital) method with the optimized geometry to calculate the isotropic shielding constants for ¹H and ¹³C.[23][24]

-

Correlation: Plot the calculated chemical shifts against the experimental chemical shifts. A strong linear correlation (R² > 0.99) provides high confidence in the structural assignment.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically integrating HRMS for formula confirmation, FTIR for functional group identification, and a suite of 1D and 2D NMR experiments for detailed connectivity mapping, a confident structural assignment can be made. This assignment can then be unequivocally confirmed through single-crystal X-ray diffraction and further supported by computational analysis. This rigorous, self-validating approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals.

References

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396.

- Anderson, J., et al. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.

- Jiménez, P., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(8), 6336-6379.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research.

- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

- ResearchGate. (n.d.). FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.

- Leite, L. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4605.

- Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.

- SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (n.d.). General structure for Pyrazole derivative (A2):....

- ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.

- MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

- Journal of Drug Delivery and Therapeutics. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- College of Science, University of Baghdad. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.

- Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- PubMed Central. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- NIST. (n.d.). 1H-Pyrazole.

- MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- FLORE, University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.

- MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).

- SpectraBase. (n.d.). 1-Isopropyl-pyrazole - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- De Gruyter. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 20. eurasianjournals.com [eurasianjournals.com]

- 21. science.su.edu.krd [science.su.edu.krd]

- 22. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Definitive Spectroscopic Guide to 1-isopropyl-1H-pyrazol-5-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-1H-pyrazol-5-amine, a key heterocyclic amine, serves as a versatile building block in the synthesis of a wide array of biologically active compounds. Its structural elucidation is paramount for ensuring the integrity of downstream applications, particularly in drug discovery and development. This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS 3524-16-1), covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental observations and adhering to rigorous scientific principles, this document serves as an authoritative reference for the unambiguous identification and characterization of this important molecule.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. The introduction of an isopropyl group at the N1 position and an amine group at the C5 position of the pyrazole ring in this compound creates a unique combination of steric and electronic properties. These features make it a valuable precursor for the synthesis of novel therapeutic agents.

Accurate and comprehensive spectral characterization is the cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of a molecule's identity, purity, and structure. This guide is designed to equip researchers with the foundational spectroscopic knowledge required to confidently work with this compound.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound are directly correlated with its spectral signatures. Understanding these relationships is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed using a standard NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₂CH | ~1.3 | Doublet | 6H | ~6.8 |

| (CH₃)₂CH | ~4.2 | Septet | 1H | ~6.8 |

| Pyrazole H-4 | ~5.6 | Doublet | 1H | ~2.0 |

| Pyrazole H-3 | ~7.2 | Doublet | 1H | ~2.0 |

| NH₂ | ~3.5 (broad) | Singlet | 2H | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Causality of Chemical Shifts and Splitting Patterns:

-

The isopropyl methyl protons appear as a doublet due to coupling with the single methine proton.

-

The isopropyl methine proton is split into a septet by the six equivalent methyl protons. Its downfield shift is a result of the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.

-

The pyrazole ring protons (H-3 and H-4) appear as doublets due to their coupling to each other.

-

The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

Data Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₂CH | ~22 |

| (CH₃)₂CH | ~50 |

| Pyrazole C-4 | ~95 |

| Pyrazole C-3 | ~138 |

| Pyrazole C-5 | ~150 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Causality of Chemical Shifts:

-

The isopropyl methyl carbons are found in the typical aliphatic region.

-

The isopropyl methine carbon is shifted downfield due to its attachment to the electronegative nitrogen atom.

-

The pyrazole ring carbons exhibit chemical shifts characteristic of aromatic and heteroaromatic systems. The C-5 carbon, bearing the amino group, is the most downfield due to the combined effects of the two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic/Heteroaromatic C-H |

| 2970-2850 | C-H stretch | Aliphatic C-H (isopropyl) |

| 1620-1580 | N-H bend | Primary Amine (NH₂) |

| 1550-1450 | C=C and C=N stretch | Pyrazole ring |

| 1470-1450 | C-H bend | Aliphatic C-H (isopropyl) |

Causality of Absorption Bands:

-

The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the primary amine group. The broadening is a result of hydrogen bonding.

-

The sharp peaks in the 2970-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the isopropyl group.

-

The absorptions in the 1620-1450 cm⁻¹ region are due to the stretching and bending vibrations of the pyrazole ring and the N-H bending of the amine group, confirming the presence of these functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact, EI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 125, corresponding to its molecular weight.[1]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathway for this compound.

Causality of Fragmentation:

-

Loss of a methyl group (-CH₃): A common fragmentation pathway for isopropyl-substituted compounds, leading to a fragment at m/z = 110.

-

Loss of the isopropyl group (-C₃H₇): Cleavage of the bond between the nitrogen and the isopropyl group results in a fragment corresponding to the pyrazole amine core at m/z = 68.

-

Rearrangement and other fragmentations: Other smaller fragments can arise from the cleavage of the pyrazole ring and further rearrangements.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The detailed interpretation of NMR, IR, and MS data, grounded in the principles of chemical structure and reactivity, offers researchers and drug development professionals a reliable reference. Adherence to the described protocols and a thorough understanding of the expected spectral features will ensure the quality and integrity of research and development efforts involving this versatile synthetic building block.

References

Sources

solubility of 1-isopropyl-1H-pyrazol-5-amine in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-isopropyl-1H-pyrazol-5-amine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 3524-16-1).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for quantitative determination, and discusses the practical implications for laboratory applications. By integrating established chemical principles with actionable methodologies, this guide serves as an essential resource for optimizing the use of this versatile pyrazole derivative in synthesis, purification, and formulation.

Introduction: The Significance of Solubility for this compound

This compound, a substituted pyrazole, is a valuable building block in medicinal chemistry and materials science.[1][4] Its utility in these fields is fundamentally linked to its solubility profile. Understanding how this compound behaves in various solvents is critical for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is paramount for efficient molecular interaction and reaction.

-

Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.

-

Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and delivery.

-

Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for a wide range of analytical techniques, including HPLC, LC-MS, and NMR.[2][5]

This guide provides the foundational knowledge and experimental framework necessary to systematically evaluate and leverage the solubility of this compound.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] The molecular structure of this compound—possessing both nonpolar and polar features—suggests a nuanced solubility profile.

Molecular Structure Analysis:

-

Pyrazole Core: The five-membered heterocyclic ring is aromatic and contains two nitrogen atoms, contributing to its polarity.[7]

-

Amine Group (-NH₂): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water and alcohols.[8]

-

Isopropyl Group (-CH(CH₃)₂): This branched alkyl group is nonpolar and contributes to the molecule's lipophilicity, potentially increasing solubility in nonpolar organic solvents.

Factors Influencing Solubility:

-

Intermolecular Forces: The solubility of pyrazole derivatives is influenced by hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[9] Strong intermolecular forces in the solid state, such as hydrogen bonding between the amine groups, can lead to higher lattice energy, making it more difficult for a solvent to dissolve the compound.[9]

-

Solvent Polarity:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine and pyrazole nitrogens, facilitating dissolution.[8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar isopropyl group will favor interaction with these solvents. However, the polar amine and pyrazole core may limit overall solubility.

-

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[7][9] This is because the additional thermal energy helps overcome the intermolecular forces within the crystal lattice.[9]

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, an experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity ≥95%)[1]

-

Selection of common lab solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of labeled vials.

-

Add a known volume of each selected solvent to the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

Generate a calibration curve by analyzing these standards using an appropriate analytical technique (e.g., HPLC).

-

Analyze the filtered supernatant from each saturated solution.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of the compound in that specific solvent at the given temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Experimental Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. 3524-16-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 3524-16-1 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Propyl-1h-pyrazol-5-amine [synhet.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery of Novel 1-isopropyl-1H-pyrazol-5-amine Derivatives as Targeted Therapeutic Agents

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6][7] This guide delves into the discovery of novel derivatives built upon the 1-isopropyl-1H-pyrazol-5-amine core, a versatile platform for generating potent and selective modulators of key cellular pathways. We will explore the strategic rationale behind synthetic design, provide robust experimental protocols for synthesis and biological evaluation, and analyze the critical structure-activity relationships (SAR) that guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of next-generation targeted therapies.

The Strategic Imperative for the Pyrazole Scaffold

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of features that are highly advantageous in drug design.[2] The N-1 nitrogen can be substituted to modulate physicochemical properties like solubility and metabolic stability, while the N-2 nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding site.[2] The remaining carbon positions (C3, C4, and C5) provide vectors for introducing diverse functional groups to fine-tune potency, selectivity, and pharmacokinetic profiles.

The selection of the This compound core is a deliberate choice rooted in established medicinal chemistry principles:

-

The N1-Isopropyl Group: This bulky, lipophilic group serves multiple purposes. It can fill hydrophobic pockets within a target protein, enhancing binding affinity. Furthermore, it often provides steric shielding, which can protect the pyrazole core from metabolic degradation, thereby improving oral bioavailability.

-

The C5-Amine Group: This functional group is a critical handle for synthetic elaboration. It can act as a key hydrogen bond donor or be readily functionalized, for instance, through amide bond formation, to explore interactions with the target protein and build molecular complexity.[8] This position is pivotal for creating libraries of compounds for SAR studies.

Our focus will be on leveraging this scaffold to develop inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer.[9][10] The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[11][12]

Synthesis of the Core Scaffold and Derivatives

The efficient and regioselective synthesis of functionalized pyrazoles is a well-trodden path in organic chemistry, with methods like the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being foundational.[13][14] For the this compound core, a common and reliable route involves the condensation of a β-ketonitrile with isopropylhydrazine.

General Synthetic Workflow

The overall process involves the initial formation of the core scaffold, followed by diversification, typically through functionalization of the C5-amine. This workflow ensures a modular approach to library synthesis.

Caption: General workflow for synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a two-step process: first, the synthesis of an intermediate carboxylic acid, and second, its coupling with the core this compound scaffold.

Step 1: Synthesis of 4-Chloro-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide

-

Materials: this compound (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve this compound (e.g., 1.25 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add triethylamine (2.78 mL, 20 mmol) dropwise to the stirred solution.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.92 g, 11 mmol) in DCM (10 mL) to the reaction mixture. The choice of an acyl chloride ensures a highly reactive species for efficient acylation of the amine.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Biological Evaluation: A Tiered Screening Cascade

The discovery of novel derivatives requires a robust and logical screening strategy to identify compounds with the desired biological activity, selectivity, and cellular efficacy. A tiered approach, or "screening cascade," is employed to efficiently manage resources by testing the most promising compounds with increasing rigor.

Caption: A tiered screening cascade for identifying novel kinase inhibitors.

Protocol: In Vitro PI3Kα Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, where lower ATP levels indicate higher kinase activity. Inhibitors will result in higher ATP levels and thus a stronger luminescent signal.

-

Principle: The assay quantifies PI3Kα activity by measuring ATP consumption during the phosphorylation of its substrate, PIP2.

-

Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

-

Procedure:

-

Prepare a serial dilution of the synthesized pyrazole derivatives in DMSO (e.g., starting from 10 mM).

-

In a 384-well plate, add 2.5 µL of kinase buffer.

-

Add 25 nL of the compound dilution or DMSO (for positive and negative controls).

-

Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Analysis

SAR studies are the intellectual core of lead optimization. By systematically modifying the structure of the this compound scaffold and observing the corresponding changes in biological activity, we can build a predictive model for designing more potent and selective compounds.[15][16]

Let's consider a hypothetical SAR exploration around a lead compound targeting PI3Kα.

| Compound ID | R¹ Substituent (at C3-position) | R² Substituent (on C5-Amide Phenyl Ring) | PI3Kα IC₅₀ (nM) | Rationale & Insights |

| Lead-01 | Phenyl | 4-Chloro | 850 | Initial hit identified from screening. The 4-chloro substituent likely occupies a small hydrophobic pocket. |

| SAR-01 | Cyclopropyl | 4-Chloro | 450 | Replacing the phenyl with a smaller cyclopropyl group improves potency, suggesting the C3 pocket is sterically constrained.[17] |

| SAR-02 | Methyl | 4-Chloro | >5000 | A small methyl group is insufficient to productively fill the hydrophobic pocket, leading to a significant loss of activity. |

| SAR-03 | Cyclopropyl | 4-Fluoro | 510 | Halogen swapping from Chloro to Fluoro has minimal impact, suggesting this is primarily a steric rather than electronic interaction. |

| SAR-04 | Cyclopropyl | 4-Methoxy | 150 | Introducing a hydrogen bond acceptor (methoxy) significantly boosts potency. This suggests a nearby residue (e.g., a lysine or serine) can be engaged. |

| SAR-05 | Cyclopropyl | 3-Methoxy | 1200 | Moving the methoxy group to the meta position disrupts the favorable interaction, highlighting the specific geometry required for binding. |

| SAR-06 | Cyclopropyl | 4-Trifluoromethyl | 95 | A strong electron-withdrawing group that is also lipophilic enhances potency, possibly through favorable dipole interactions and better pocket filling. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This iterative process of design, synthesis, and testing allows for the rapid optimization of a lead compound, balancing potency with other critical drug-like properties.

Mechanistic Insight: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[9] Our novel this compound derivatives are designed to function as ATP-competitive inhibitors of PI3Kα, the p110α catalytic subunit of the Class I PI3K enzyme.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole-based agent.

By binding to the ATP pocket of PI3Kα, the inhibitor prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and activation of downstream effectors like Akt, ultimately suppressing the pro-survival signals and inducing apoptosis in cancer cells. The cellular activity of these compounds can be confirmed by Western Blot analysis, showing a dose-dependent decrease in the phosphorylation of Akt (p-Akt).

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for the discovery of novel, targeted therapeutic agents. Through a disciplined approach combining rational design, efficient synthesis, and a tiered biological evaluation cascade, it is possible to rapidly advance from initial hits to potent lead candidates. The SAR studies outlined here demonstrate how systematic structural modification can elucidate the key interactions required for high-affinity binding.

Future work in this area will focus on optimizing the pharmacokinetic properties of lead compounds, including metabolic stability and oral bioavailability, to identify candidates suitable for preclinical and clinical development. Furthermore, the versatility of the pyrazole scaffold allows for its application to a wide range of other biological targets, ensuring its continued relevance in the field of drug discovery.

References

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles.

- A Comparative Guide to the Synthesis of Functionalized Pyrazoles. BenchChem.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.

- Pyrazole synthesis. Organic Chemistry Portal.

- Special Issue : Pyrazole and Thiazole Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metal

- View of A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Acta Scientific Pharmaceutical Sciences.

- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- This compound. Biosynth.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry.

- From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry.

- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research. BenchChem.

- 1-Isopropyl-5-methyl-1h-pyrazol-4-amine. ChemScene.

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.

- This compound. ChemBridge.

- 3-Isopropyl-1-methyl-1H-pyrazol-5-amine. BenchChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to the Preliminary Biological Activity Screening of 1-isopropyl-1H-pyrazol-5-amine

Prepared by: Your Senior Application Scientist

Foreword: The Rationale for a Targeted, Multi-Tiered Screening Approach

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] The inherent structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, making its derivatives prime candidates for drug discovery programs.[5][6] 1-isopropyl-1H-pyrazol-5-amine is a novel compound built upon this privileged scaffold. While its specific biological activities are yet to be characterized, the wealth of data on related pyrazole structures provides a strong rationale for investigating its therapeutic potential.

This guide eschews a generic, one-size-fits-all screening protocol. Instead, it presents a bespoke, multi-tiered strategy designed to efficiently and logically elucidate the primary biological activities of this compound. Our approach is guided by the principles of causality and self-validation, beginning with broad-spectrum in vitro assays to establish a foundational safety and activity profile, followed by more targeted investigations into the most probable therapeutic areas for a pyrazole-based compound. Each proposed step is not merely a procedure but a logical question posed to the molecule, with the resulting data guiding the subsequent line of inquiry.

Part 1: Foundational Screening - Establishing a Cytotoxicity and Antimicrobial Profile

Before exploring specific therapeutic activities, it is imperative to first understand the compound's fundamental interaction with living cells. This initial tier serves two purposes: 1) to identify any inherent cytotoxicity, which is crucial for determining a therapeutic window for any potential application, and 2) to screen for broad-spectrum antimicrobial activity, a common feature of pyrazole derivatives.[2][7]

In Vitro Cytotoxicity Assessment: The Gateway to a Therapeutic Window

The first step in any screening cascade is to assess the compound's effect on cell viability. This is not merely a safety check; it is a critical dataset that informs the concentrations used in all subsequent assays. We will employ two robust and widely accepted colorimetric assays, the MTT and XTT assays, to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]

Causality of Experimental Choice: The MTT and XTT assays are selected for their reliability, high-throughput compatibility, and the complementary nature of their mechanisms. The MTT assay relies on the reduction of a tetrazolium salt to an insoluble formazan product within the mitochondria of living cells, requiring a solubilization step.[8] The XTT assay produces a water-soluble formazan, simplifying the protocol and eliminating a potential source of error.[10] Using both provides a self-validating system for assessing metabolic activity.

-

Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for normal kidney, A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Cell Line | Type | IC₅₀ (µM) after 48h |

| HEK293 | Normal Human Kidney | > 100 |

| A549 | Human Lung Carcinoma | 45.2 |

| MCF-7 | Human Breast Adenocarcinoma | 62.8 |

| HepG2 | Human Hepatocellular Carcinoma | 88.1 |

Antimicrobial Activity Screening: A High-Probability Target

Given the prevalence of antimicrobial properties among pyrazole derivatives, a primary screen for antibacterial and antifungal activity is a logical next step.[11] We will employ a two-step process: an initial qualitative screen using the agar well diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for active hits.[12][13]

Caption: Tiered screening and progression logic.

Part 3: Preliminary In Vivo Models - Bridging the Gap to Physiological Relevance

Positive and potent results from the in vitro assays would provide the necessary justification to proceed to preliminary in vivo models. These studies are essential to understand how the compound behaves in a complex biological system.

Analgesic Activity Screening: Hot Plate and Tail Flick Methods

These methods are standard for assessing centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus. [14][15][16]An increase in latency to respond after compound administration suggests an analgesic effect.

-

Acclimatization: Acclimatize mice to the testing environment.

-

Baseline: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administration: Administer the test compound intraperitoneally or orally to the test group and a vehicle to the control group. A positive control group receives a known analgesic like morphine.

-

Testing: Measure the reaction time at set intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: An increase in the latency period compared to the control group indicates analgesic activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation. [15]Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified.

-

Baseline Measurement: Measure the initial paw volume of rats using a plethysmometer.

-

Compound Administration: Administer the test compound or vehicle orally to respective groups one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume at hourly intervals for up to 6 hours after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan control group.

Conclusion

This technical guide outlines a logical, tiered, and rationale-driven strategy for the preliminary biological screening of this compound. By starting with broad in vitro assays for cytotoxicity and antimicrobial activity and progressing to more targeted in vitro and in vivo models for anti-inflammatory and analgesic effects, researchers can efficiently build a comprehensive profile of this novel compound. This structured approach ensures that resources are directed toward the most promising therapeutic avenues, accelerating the journey from a novel chemical entity to a potential drug candidate.

References

- Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.

- Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.

- Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. (n.d.). International Journal of Innovative Science and Research Technology.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).

- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).

- MTT assay protocol. (n.d.). Abcam.

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018, November 19). PubMed Central.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).